

physical and chemical properties of trisulfur

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisulfur*

Cat. No.: *B1217805*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Trisulfur** (

S_3

)

Abstract

Trisulfur (

S_3

), also known as thiozone or sulfur trimer, is a significant allotrope of sulfur with a distinct cherry-red color.[\[1\]](#)[\[2\]](#) It is a key intermediate in sulfur chemistry and is found in sulfur vapor at elevated temperatures, comprising about 10% of vaporized sulfur at 713 K and 1,333 Pa.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the physical and chemical properties of **trisulfur**, its molecular structure, and reactivity. It also delves into the characteristics of its radical anion,

S_3^-

. The information is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of sulfur chemistry.

Molecular Structure and Bonding

Trisulfur possesses a bent molecular geometry, similar to ozone (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

$O_3 S_3$

), with a

C_{2v} $C2v$

symmetry.[2] The molecule is diamagnetic.[2] The bonding in

$S_3 S_3$

is more complex than simple double bonds, involving electron delocalization across the three sulfur atoms, which results in a bond order that is intermediate between a single and a double bond.[2] The S–S bond lengths are equivalent at 191.70 ± 0.01 pm, which is between a typical S–S single bond (~205 pm) and an S=S double bond (~189 pm).[1][2] The bond angle at the central sulfur atom is $117.36^\circ \pm 0.006^\circ$.[1][2] Although a cyclic form of

$S_3 S_3$

with single bonds in an equilateral triangle is theoretically possible, it is calculated to be higher in energy.[1] The molecule has a small dipole moment of approximately 0.5 D.[2]

Physical Properties

Trisulfur is a cherry-red solid at cryogenic temperatures.[1] Under normal conditions, it is unstable and readily converts to the more stable cyclooctasulfur (

$S_8 S_8$

).[1] In the gas phase, its presence becomes significant at high temperatures; above 1,200 °C, it is the second most common sulfur molecule after diatomic sulfur (

$S_2 S_2$

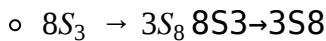
).[1]

Table 1: Physical and Molecular Properties of **Trisulfur** (

$S_3 S_3$

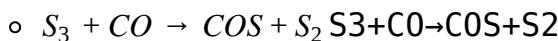
)

Property	Value
Molar Mass	96.198 g/mol [1]
Appearance	Cherry-red [1] [2]
Molecular Shape	Bent [1]
S–S Bond Length	191.70 ± 0.01 pm [1] [2]
Bond Angle	117.36° ± 0.006° [1] [2]
Dipole Moment	~0.5 D [2]
Polarity	Nonpolar (due to symmetrical charge distribution in its common representations) [3]


Chemical Properties and Reactivity

Trisulfur is a highly reactive intermediate in sulfur chemistry.[\[2\]](#) Its reactivity is a key factor in the overall chemical behavior of liquid sulfur at high temperatures.[\[1\]](#)

- Conversion to Cyclooctasulfur: Under ordinary conditions, **trisulfur** rapidly converts to the more stable



allotrope.[\[1\]](#) The reaction is kinetically second-order.[\[2\]](#)

[\[1\]](#)

- Reaction with Carbon Monoxide: **Trisulfur** reacts with carbon monoxide to produce carbonyl sulfide and diatomic sulfur.[\[2\]](#) This reaction proceeds through a four-membered cyclic transition state with an activation energy of about 75 kJ mol⁻¹.[\[2\]](#)

[\[2\]](#)

- Insertion Reactions:

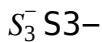
can participate in insertion reactions, such as its reaction with sulfur monoxide.[\[2\]](#)

(cyclic)[\[2\]](#)

- Electrophilic Character: **Trisulfur** acts as an electrophile, reacting with nucleophiles to form polysulfides.[\[2\]](#)

Spectroscopic Properties

Spectroscopy is a crucial tool for the identification and characterization of the transient

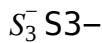


molecule and its more stable radical anion.

Table 2: Spectroscopic Data for **Trisulfur** (

) and its Anion (

)


Species	Technique	Wavelength (nm)	Wavenumber (cm ⁻¹)	Notes
$S_3^- S_3^-$	UV-Vis Absorption	425[1][2]	-	Violet region, with a tail extending into the blue.[1]
$S_3^- S_3^-$	UV-Vis Absorption	610–620[1]	-	Strong absorption in the orange region, responsible for the blue color.[1]
$S_3^- S_3^-$	Raman Spectroscopy	-	523, 580	-
$S_3^- S_3^-$	Raman Spectroscopy	-	549 (symmetric stretch), 585 (asymmetric stretch), 259 (bending)	Observed in some contexts. [1]

The Trisulfur Radical Anion ($S_3^- S_3^-$)

While neutral **trisulfur** is elusive, its radical anion,

, is significantly more stable and abundant in certain environments.[1] It is also known as the thiozonide or trisulfanidyllo anion.[1] This radical anion is responsible for the intense blue color of the gemstone lapis lazuli and the pigment ultramarine.[1] The blue color is due to a strong absorption band at 610-620 nm.[1] The

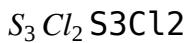
ion has been found to be stable in aqueous solutions under high pressure (0.5 GPa) and is believed to play a role in the transport of copper and gold in hydrothermal fluids.[1]

Experimental Protocols

The characterization of **trisulfur** and its radical anion relies on several key experimental techniques.

Generation of Trisulfur (S₃S_3S3)

- Vaporization of Sulfur: Heating elemental sulfur to 713 K (440 °C) at a pressure of 1,333 Pa results in a vapor containing approximately 10%

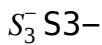


.[1][2]

- Photolysis:

can be generated by the photolysis of

that has been embedded in a glass or a solid noble gas matrix.[1]


Characterization Methods

- Mass Spectrometry: This was the technique used by J. Berkowitz in 1964 to definitively prove the existence of the

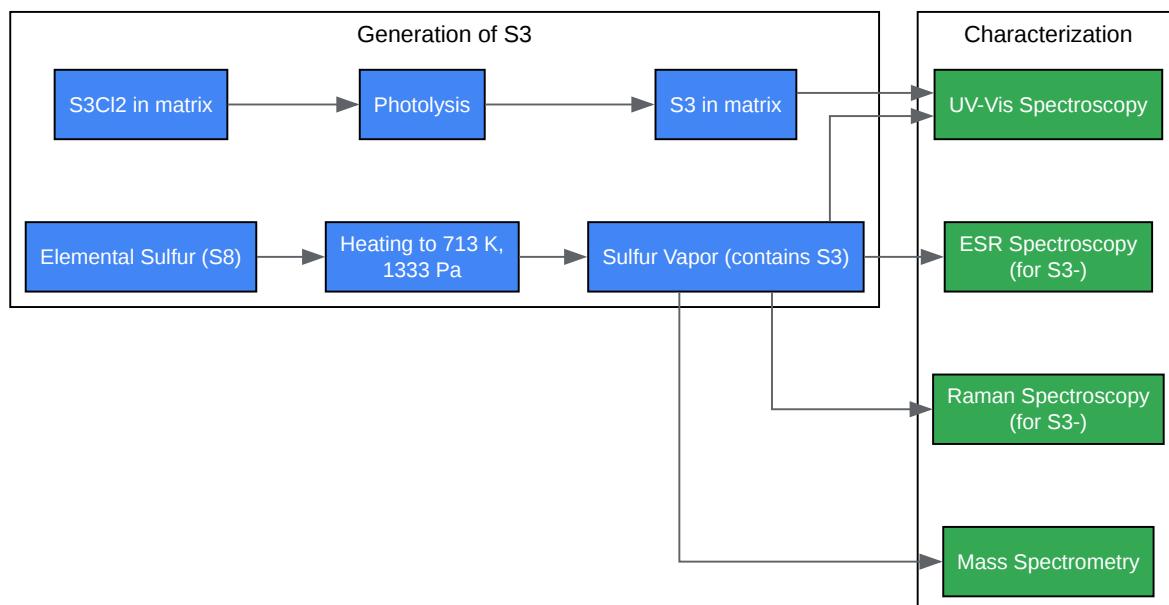
molecule in sulfur vapor.[1][2] It allows for the identification of different sulfur allotropes based on their mass-to-charge ratio.

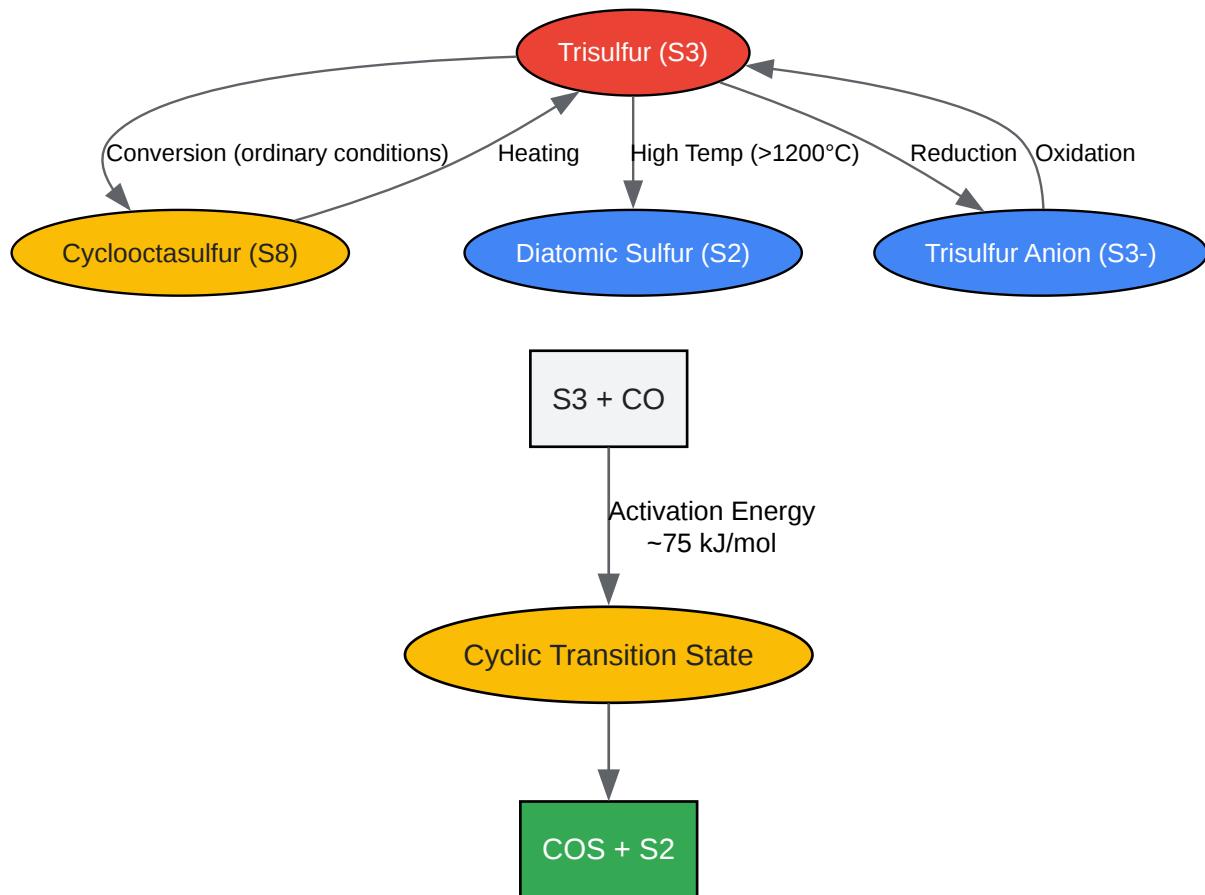
- Raman Spectroscopy: This non-destructive technique is used to identify the

radical anion.[1] The characteristic vibrational modes (symmetric stretch, asymmetric stretch, and bending) produce distinct peaks in the Raman spectrum.[1]

- UV-Vis Spectroscopy: The intense electronic absorption bands of both

$S_3 S_3$


(at 425 nm) and


 $S_3^- S_3^-$ (at 610-620 nm) allow for their detection and quantification in various media.[\[1\]](#)[\[2\]](#)

- Electron Spin Resonance (ESR) Spectroscopy: As a radical anion,

 $S_3^- S_3^-$ is paramagnetic and can be characterized by ESR spectroscopy.[\[4\]](#)

Diagrams

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the generation and characterization of **trisulfur**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trisulfur - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of trisulfur]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1217805#physical-and-chemical-properties-of-trisulfur>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com